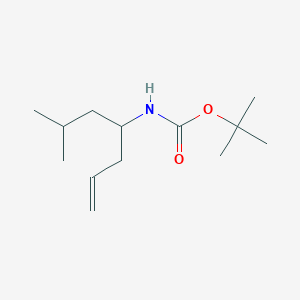

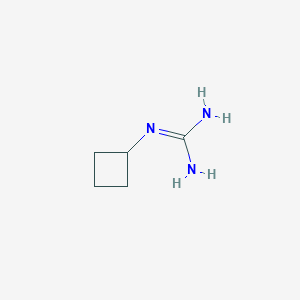

4-(Pyridin-4-ylmethyl)oxan-4-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Pyridin-4-ylmethyl)oxan-4-amine dihydrochloride” is a chemical compound used in scientific research . It is often used for pharmaceutical testing due to its unique structure .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications

Helical Silver(I) Coordination Polymers Construction

One application involves the formation of helical silver(I) coordination polymers using flexible unsymmetrical bis(pyridyl) ligands. This process includes the use of a ligand similar to 4-(Pyridin-4-ylmethyl)oxan-4-amine dihydrochloride and results in various helical chains. These complexes exhibit diverse conformations and contribute to the construction of helical structures, also displaying solid-state luminescent emission intensities (Zhang et al., 2013).

Copper-Catalyzed Amination of Aryl Iodides

N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acid, a related compound, has been identified as an efficient ligand for CuI-catalyzed amination of aryl halides. This process is significant for N-arylation of various amines, amino acids, and ammonia, offering moderate to excellent yields and high functional group tolerance (Wang et al., 2015).

Synthesis of Highly Functionalized 4-(Pyridin-2-ylmethyl)-2-aminopyrroles

A study describes a multi-component tether catalysis one-pot protocol for synthesizing highly functionalized 4-(pyridin-2-ylmethyl)-2-aminopyrroles. This process involves a novel cascade reaction accompanied by a decarboxylation mechanism, proving crucial for introducing pyridin-2-ylmethyl in various heterocyclic compounds (Li et al., 2019).

Fabrication of Multicolored Electrochromic Devices

The synthesis of a polymer precursor similar to this compound has been used in fabricating multicolored electrochromic devices. These devices utilize the copolymerization process to increase color schemes and improve properties like redox stability and switching time (Yagmur et al., 2013).

Corrosion Inhibition in Hydrochloric Acid

Compounds related to this compound have been investigated as corrosion inhibitors in hydrochloric acid. These studies have shown that such compounds are effective in inhibiting corrosion, with the efficiency changing based on functional groups substituted on the benzene ring (Ashassi-Sorkhabi et al., 2005).

Safety and Hazards

properties

IUPAC Name |

4-(pyridin-4-ylmethyl)oxan-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c12-11(3-7-14-8-4-11)9-10-1-5-13-6-2-10;;/h1-2,5-6H,3-4,7-9,12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUHLDVELBMMBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC2=CC=NC=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2644834.png)

![N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2644838.png)

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2644842.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2644845.png)